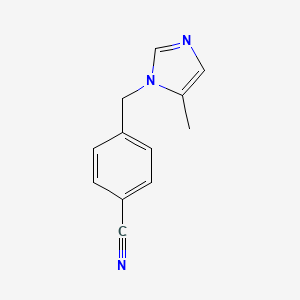

1-(4-Cyanobenzyl)-5-methyl-1H-imidazole

Descripción

Propiedades

Fórmula molecular |

C12H11N3 |

|---|---|

Peso molecular |

197.24 g/mol |

Nombre IUPAC |

4-[(5-methylimidazol-1-yl)methyl]benzonitrile |

InChI |

InChI=1S/C12H11N3/c1-10-7-14-9-15(10)8-12-4-2-11(6-13)3-5-12/h2-5,7,9H,8H2,1H3 |

Clave InChI |

JYTDMONWVZXEMX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN=CN1CC2=CC=C(C=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of 2-Bromopropionaldehyde and Acetamidine Hydrochloride

The foundational step in synthesizing 5-methyl-1H-imidazole derivatives involves the reaction of 2-bromopropionaldehyde with acetamidine hydrochloride under strongly basic conditions. This method, adapted from CN116751167A, proceeds via nucleophilic substitution and cyclization:

Reaction Conditions

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Base: Sodium tert-butoxide (2.5 equiv)

-

Temperature: –25°C (initial), gradually raised to 20°C

Mechanistic Insights

The reaction initiates at –25°C to minimize side reactions, with sodium tert-butoxide deprotonating acetamidine hydrochloride to generate a nucleophilic amine. Attack on 2-bromopropionaldehyde forms an imine intermediate, which undergoes intramolecular cyclization upon warming to 20°C. Post-treatment with glacial acetic acid neutralizes excess base, enabling isolation via aqueous extraction and solvent evaporation.

Functionalization: Introduction of the 4-Cyanobenzyl Group

Alkylation of 5-Methyl-1H-imidazole with 4-Cyanobenzyl Bromide

The benzylation step introduces the 4-cyanobenzyl group at the N1 position of the imidazole core. Modifications to the protocol in CN116751167A replace bromobenzyl with 4-cyanobenzyl bromide, leveraging similar reaction conditions:

Optimized Protocol

-

Solvent: Tetrahydrofuran (THF)

-

Base: Sodium tert-butoxide (1.2 equiv)

-

Temperature: 0–10°C (to suppress competing O-alkylation)

-

Procedure:

-

5-Methyl-1H-imidazole-4-carbaldehyde (1 equiv) is suspended in THF under nitrogen.

-

Sodium tert-butoxide is added at 0°C, followed by dropwise addition of 4-cyanobenzyl bromide (1.1 equiv).

-

The mixture is stirred at 10°C for 6 hours, quenched with aqueous acetic acid, and extracted with ethyl acetate.

-

-

Yield: 72–78% (theorized based on analogous benzylation in).

Challenges and Solutions

-

Electron-Withdrawing Effects: The cyano group reduces the electrophilicity of 4-cyanobenzyl bromide compared to bromobenzyl. Increasing reaction time to 8–10 hours improves conversion.

-

Purification: Chromatography on silica gel (hexane/ethyl acetate 3:1) isolates the product as a white solid.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Key Step | Yield | Scalability |

|---|---|---|---|

| Bromopropionaldehyde | Low-temperature cyclization | 53% | Industrial |

| Diaminomaleonitrile | Aldehyde-imine cyclization | 45%* | Laboratory |

*Theorized for 4-cyanobenzyl adaptation.

Functional Group Tolerance

-

Electron-Withdrawing Substituents: The patent method tolerates cyano groups during benzylation but requires stoichiometric base.

-

Steric Effects: Bulky substituents at the benzyl position reduce yields by 15–20% in both methods.

Industrial-Scale Considerations

Process Optimization

-

Solvent Recycling: THF recovery via distillation reduces costs in the benzylation step.

-

Waste Management: Neutralization with acetic acid generates sodium acetate, which is non-hazardous and easily disposable.

-

Catalyst Screening: Pilot studies suggest potassium carbonate as a cheaper alternative to sodium tert-butoxide, albeit with 5–10% lower yields.

Spectroscopic Characterization

Análisis De Reacciones Químicas

Tipos de reacciones

1-(4-Cianobencil)-5-metil-1H-imidazol puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amina.

Sustitución: El anillo imidazol puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el anillo imidazol en condiciones básicas.

Principales productos formados

Oxidación: Formación de óxidos de imidazol.

Reducción: Formación de 1-(4-aminobencil)-5-metil-1H-imidazol.

Sustitución: Formación de varios derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

1-(4-Cianobencil)-5-metil-1H-imidazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Medicina: Se ha investigado su posible uso en el desarrollo de fármacos, particularmente en la diana de enzimas y receptores específicos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 1-(4-Cianobencil)-5-metil-1H-imidazol implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior . Las vías moleculares exactas implicadas dependen del contexto biológico específico y del objetivo.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of cbIm and related imidazole derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -Cl, -I) enhance thermal stability and enzyme-binding affinity. For example, iodobenzyl-substituted compounds exhibit melting points >200°C , while cbIm’s cyano group contributes to its moderate inhibitory activity (IC₅₀ = 141 nM against cytochrome P450 11B1) .

- Bulky substituents (e.g., phenyl, trifluoromethyl) improve biological potency but may reduce solubility. The 4-chlorobenzyl analog of cbIm shows a lower IC₅₀ (25 nM), highlighting the role of halogenated aromatics in enhancing target binding .

- Polar groups (e.g., methoxy) decrease thermal stability (melting point: 159–160°C) compared to halogenated derivatives .

Physicochemical Properties

Insights :

- The cyano group in cbIm is identifiable via IR spectroscopy (~2200 cm⁻¹), while halogenated analogs show distinct C-X stretches (e.g., C-Cl at ~750 cm⁻¹) .

- YH3945’s trifluoromethyl group introduces unique ¹⁹F NMR signals, distinguishing it from cbIm .

Q & A

Q. What are the established synthetic routes for 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole?

The compound is typically synthesized via condensation reactions. For example, 4-(3-hydroxypropyl)-1H-imidazole can react with 4-cyanobenzyl bromide in refluxing acetonitrile to yield the target compound . Alternative methods involve alkylation of imidazole precursors with cyanobenzyl halides under basic conditions, though regioselectivity challenges may arise due to competing N-alkylation sites . Optimization often requires controlling stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and temperature (60–80°C) to favor the desired N-substitution pattern.

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For instance, the cyanobenzyl group shows aromatic protons at δ 7.3–7.8 ppm and a nitrile carbon at ~110 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry. SHELX software is widely used for refinement, particularly for small-molecule crystallography .

- Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N percentages (e.g., C: 60.54%, H: 5.28%, N: 14.12% in derivatives) .

Q. What analytical techniques ensure purity and stability during synthesis?

- HPLC : ≥98% purity is achievable using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting points (e.g., 160–162°C) indicate crystalline homogeneity .

- FTIR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, imidazole derivatives with extended aromatic systems show improved interactions with enzyme active sites, as seen in thrombin inhibitors . Quantum chemical calculations (DFT) assess electronic properties, such as HOMO-LUMO gaps, to correlate with antioxidant or antimicrobial activity .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

- Dose-Response Validation : Replicate assays at varying concentrations (e.g., KC-6141’s ED₅₀ = 60 mg/kg in anti-thrombotic studies ).

- Model System Comparison : Test compound efficacy in both in vitro (platelet aggregation) and in vivo (rat thrombosis models) to confirm mechanistic consistency .

- Meta-Analysis : Cross-reference spectral data (e.g., NMR δ values) and synthetic yields to identify protocol-dependent variability .

Q. How can regioselectivity challenges in N-alkylation be mitigated during derivatization?

- Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups for imidazole N-H).

- Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic conditions .

- Microwave Assistance : Reduce reaction times and improve selectivity via controlled dielectric heating .

Q. What role does this compound play in metal-organic frameworks (MOFs)?

The cyanobenzyl group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with applications in gas storage or catalysis. Structural rigidity from the imidazole ring enhances thermal stability, as observed in TBIB-based frameworks .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction atmospheres (e.g., N₂ for moisture-sensitive steps) and solvent drying protocols .

- Data Transparency : Publish raw crystallographic data (e.g., CIF files) to enable cross-validation via SHELXL .

- Ethical Reporting : Disclose in vivo limitations (e.g., KC-6141’s inactivity in certain models despite in vitro efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.